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Compound of Interest

1-acetyl-N-methoxyazetidine-3-
Compound Name: ]
carboxamide

CAS No.: 1428362-36-0

Cat. No.: B2814176

Get Quote

Introduction: The Strategic Value of the Scaffold

In modern drug discovery, the azetidine ring (a four-membered nitrogen heterocycle) has
emerged as a critical bioisostere for proline, cyclobutane, and gem-dimethyl groups. Its
inclusion in a molecule often lowers lipophilicity (

) and improves metabolic stability compared to larger ring homologs like pyrrolidine or
piperidine.

The

-alkoxy azetidine-3-carboxamide subclass introduces an additional layer of utility. By
functionalizing the exocyclic amide nitrogen with an alkoxy group (

), these compounds gain:

o Synthetic Versatility: Serving as stable Weinreb amides for the controlled synthesis of
azetidinyl ketones.
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o Pharmacological Potential: Acting as hydroxamic acid derivatives (if

or cleavable) for metalloenzyme inhibition (e.g., HDACs, MMPSs) or as herbicide safeners.

¢ Electronic Modulation: The inductive effect of the alkoxy group alters the amide bond rotation
barrier and hydrogen-bonding capability.

Physicochemical & Structural Profile[1][2][3][4][5]
Ring Strain and Stability

The azetidine ring possesses significant ring strain energy (

), comparable to cyclobutane but less than aziridine.

 Stability: Despite this strain, the ring is kinetically stable under standard amide coupling
conditions (EDC/HOBt, HATU). However, it is susceptible to nucleophilic ring-opening under
harsh acidic conditions or in the presence of strong nucleophiles if the ring nitrogen is
quaternized.

e Thermal Properties:
-alkoxy amides are generally thermally stable up to

, allowing for elevated reaction temperatures during functionalization.

Conformational Puckering

Unlike the planar amide bond, the azetidine ring is puckered.

e Angle of Pucker: Approximately

o Substituent Orientation: The bulky 3-carboxamide group prefers the pseudo-equatorial
position to minimize transannular steric interactions with the ring nitrogen lone pair or

-substituents.
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» Implication: This rigidifies the vector of the amide side chain, making it an excellent scaffold
for fragment-based drug design (FBDD) where defined exit vectors are crucial.

Electronic Properties (The "Weinreb" Effect)

When the substituent is an

-methoxy-
-methyl group (Weinreb amide):

» Chelation: The methoxy oxygen and the carbonyl oxygen can chelate metal ions (

), forming a stable 5-membered cyclic intermediate. This prevents over-addition of
nucleophiles, stopping the reaction at the ketone stage.

e pKa: The ring nitrogen (
) has a

(similar to secondary amines). The amide nitrogen is non-basic due to resonance and the
electron-withdrawing alkoxy group.

Property Value | Characteristic Impact on Design

High reactivity in ring-

Ring Strain . S .
opening/expansion if activated.
o Improved water solubility and
LogP Lower than pyrrolidine analogs ]
DMPK profile.
H-Bonding Amide = Acceptor/Donor -alkoxy oxygen adds an extra
H-bond acceptor site.
Azetidines are less prone to
Metabolic Stability High (Ring) oxidative metabolism than

larger rings.

Synthetic Methodologies
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The synthesis of

-alkoxy azetidine-3-carboxamides typically proceeds via the coupling of 1-(tert-
butoxycarbonyl)azetidine-3-carboxylic acid with an appropriate alkoxyamine hydrochloride.

Standard Coupling Protocol

Reaction Type: Amide Bond Formation Key Reagents: EDC

HCI, HOBt (or HATU), DIPEA.

Protocol: Synthesis of tert-Butyl 3-
(methoxy(methyl)carbamoyl)azetidine-1-carboxylate

e Activation: Dissolve

-Boc-azetidine-3-carboxylic acid (
) in anhydrous DCM (

) under inert atmosphere (
).

o Base Addition: Add DIPEA (

) and stir for 5 min at

o Coupling Agent: Add EDC

HCI (
) and HOBt (
). Stir for 15 min to form the active ester.

e Amine Addition: Add

-dimethylhydroxylamine hydrochloride (

)

© 2026 BenchChem. All rights reserved. 4/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2814176?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

e Reaction: Allow to warm to RT and stir for 12-16 h.
e Workup: Quench with sat.

. Extract with DCM (
). Wash organics with sat.

and brine. Dry over

 Purification: Flash chromatography (Hexane/EtOAc).
Self-Validating Check:
e TLC: Product typically has lower

than the starting acid but higher than the amine salt.
 NMR: Look for the characteristic

-methoxy singlet (

) and

-methyl singlet (

). The azetidine ring protons appear as multiplets at

Visualizing the Synthetic Logic

EDC/HOBt, DIPEA + Reagent R-MgBr or R-Li
- 0°C, DCM Active Ester RT, 12h Weinreb Amide THF, -78°C
H 5 FZH 8 —= — T =2
N-Boc-Azetidine-3-COOH (OBt Intermediate) (N-Methoxy-N-methyl) Azetidin-3-yl Ketone

N,O-Dimethyl-
hydroxylamine HCI

Click to download full resolution via product page
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Figure 1: Step-wise synthesis of the Weinreb amide intermediate and its subsequent
conversion to a ketone.[1][2][3][4]1[5][6][71[8][9][10][11]

Applications in Drug Discovery[1][2][5][6][10][15]
As a Synthetic Pivot (Weinreb Amide)

The most common application of this scaffold is as a stable intermediate to access azetidin-3-yl
ketones. Ketones are difficult to synthesize directly from carboxylic acids due to over-addition
of organometallics (forming tertiary alcohols).

e Mechanism: The

-methoxy group chelates the metal ion of the Grignard reagent, stabilizing the tetrahedral
intermediate. The ketone is released only upon acidic quench.

« Ultility: Allows the introduction of diverse aryl, alkyl, or heteroaryl groups at the C3 position of
the azetidine ring.

As a Bioactive Motif (Hydroxamates)
If the

-alkoxy group is cleaved to an
-hydroxy group (hydroxamic acid), or if the
-alkoxy amide itself mimics the transition state of peptide hydrolysis:

e Metalloenzyme Inhibition: Hydroxamic acids are potent chelators of Zinc (

) in metalloproteases (MMPSs) and histone deacetylases (HDACS).

» Herbicidal Activity: Azetidine-3-carboxamides have been identified as inhibitors of acyl-ACP
thioesterase (FAT), a target for novel herbicides.

Fragment-Based Drug Design (FBDD)

The azetidine core is a "privileged scaffold" in FBDD.
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» Vectors: The 3-position allows for vectors that are distinct from 4-substituted piperidines or 3-
substituted pyrrolidines.

« Solubility: The high

character (

) improves water solubility, a critical parameter in fragment optimization.

Experimental Safety & Handling
Chemical Safety

o Azetidine Derivatives: Generally non-volatile but should be handled in a fume hood.

e Coupling Reagents (EDC/HOBt): Potential sensitizers. Wear gloves and eye protection.
o Alkoxyamines: Often hygroscopic salts. Store in a desiccator.

Stability

e Storage:

-alkoxy azetidine-3-carboxamides are stable at
for months.

e Solution Stability: Stable in DMSO and MeOH for biological screening (up to 7 days at RT).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry. Email: info@benchchem.com
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Contact our Ph.D. Support Team for a compatibility check
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